

2-Bromo-4-fluoro-6-methylbenzonitrile IUPAC name

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-6-methylbenzonitrile

Cat. No.: B1517385

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An In-depth Technical Guide to 2-Bromo-4-fluoro-6-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **2-Bromo-4-fluoro-6-methylbenzonitrile**. We will delve into its chemical properties, plausible synthetic routes, key reactions, and its strategic applications in modern medicinal chemistry, providing field-proven insights into its use.

Introduction and Nomenclature

2-Bromo-4-fluoro-6-methylbenzonitrile is a polysubstituted aromatic nitrile. The benzonitrile moiety serves as a foundational scaffold, while the bromo, fluoro, and methyl substituents impart unique reactivity and physicochemical properties. This strategic arrangement of functional groups makes it a highly valuable building block in the synthesis of complex organic molecules, particularly in the design of novel pharmaceutical agents and materials.

It is crucial to note the existence of several structural isomers, such as 4-bromo-2-fluoro-6-methylbenzonitrile and 2-bromo-6-fluoro-4-methylbenzonitrile, which may lead to ambiguity in literature and commercial catalogs. This guide focuses specifically on the 2-bromo, 4-fluoro, 6-methyl substitution pattern as defined by IUPAC nomenclature, where the nitrile carbon is designated as position 1 on the benzene ring.

Physicochemical and Structural Properties

The precise combination of a halogen (bromine), a highly electronegative atom (fluorine), a lipophilic group (methyl), and a polar functional group (nitrile) allows for fine-tuning of molecular properties such as solubility, metabolic stability, and target binding affinity in derivative compounds.^[1]

Table 1: Chemical Identifiers for **2-Bromo-4-fluoro-6-methylbenzonitrile**

Identifier	Value
IUPAC Name	2-Bromo-4-fluoro-6-methylbenzonitrile
Molecular Formula	C ₈ H ₅ BrFN
Molecular Weight	214.04 g/mol
Canonical SMILES	<chem>Cc1cc(F)cc(C#N)c1Br</chem>
InChI Key	(Generated from structure)
CAS Number	Not clearly assigned in public databases.

Table 2: Predicted Physicochemical Properties

Note: Experimental data for this specific isomer is limited. The following values are based on data from closely related isomers and computational predictions.

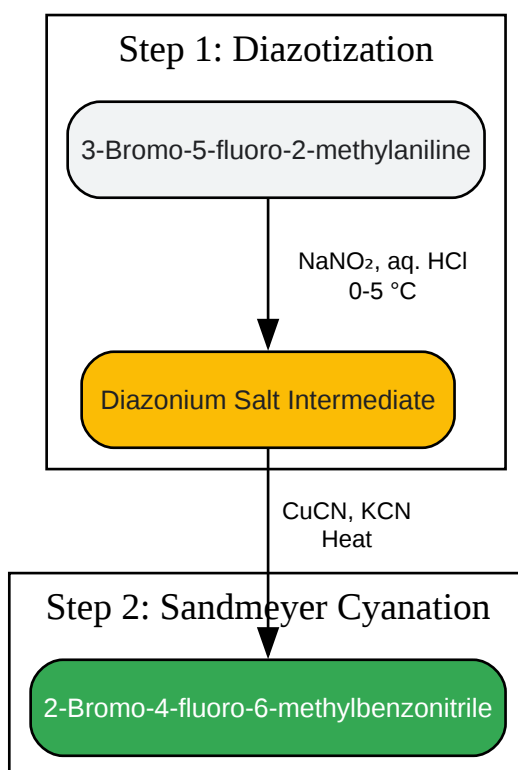
Property	Predicted Value / Description	Source/Rationale
Physical Form	Colorless to pale yellow solid or liquid.	[2] (Analogous compound)
Boiling Point	~255 °C at 760 mmHg	[3] (Isomer data)
Melting Point	50-55 °C	[4] (Analogous compound without fluorine)
Solubility	Moderately soluble in common organic solvents (DCM, EtOAc, THF).	[2] (General property of similar compounds)

Synthesis and Mechanistic Considerations

A definitive, published synthetic route for **2-Bromo-4-fluoro-6-methylbenzonitrile** is not readily available. However, a robust and logical pathway can be designed based on well-established organometallic and diazotization reactions, starting from a commercially available precursor.

Proposed Synthetic Workflow: Sandmeyer Reaction

The most plausible approach involves a Sandmeyer reaction starting from the corresponding aniline, 3-bromo-5-fluoro-2-methylaniline. The choice of this pathway is dictated by the reliability of diazotization-cyanation sequences for introducing the nitrile group onto an aromatic ring.



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Caption: Proposed Sandmeyer reaction workflow for synthesis.

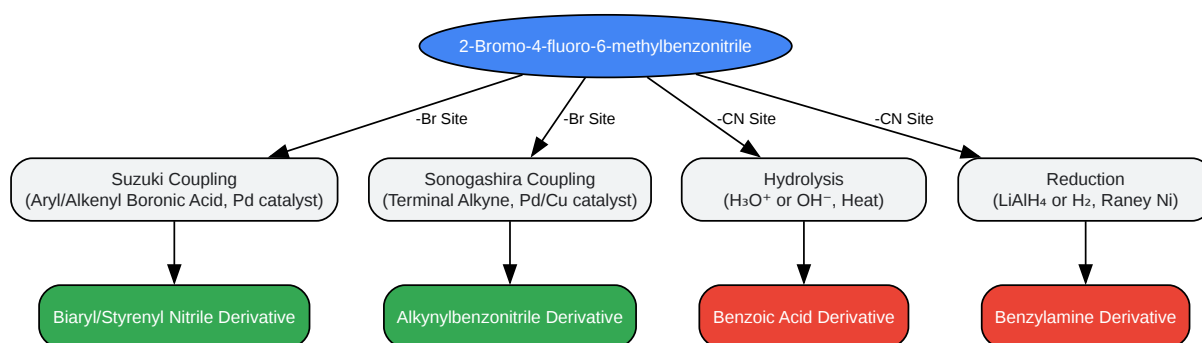
Detailed Experimental Protocol (Hypothetical)

- Diazotization:
 - Suspend 3-bromo-5-fluoro-2-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).
 - Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
 - Causality: The cold temperature is critical to prevent the highly unstable diazonium salt from decomposing. The strong acid medium is required for the formation of the nitrous acid (HONO) electrophile in situ.

- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
- Sandmeyer Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.3 eq) and potassium cyanide (KCN) (1.3 eq) in water and heat to approximately 60-70 °C.
 - Trustworthiness: Using a pre-formed copper cyanide complex ensures efficient displacement of the diazonium group. This step must be performed in a well-ventilated fume hood due to the extreme toxicity of KCN and the potential evolution of HCN gas.
 - Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
 - Causality: The copper(I) species catalyzes the substitution of the diazonium group (-N₂) with a cyanide group (-CN) via a radical mechanism. Heating drives the reaction to completion.
 - After the addition is complete, heat the reaction mixture at 80 °C for 1 hour to ensure full conversion.
- Workup and Purification:
 - Cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
 - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
 - Concentrate the solvent under reduced pressure.
 - Purify the crude residue via silica gel column chromatography to yield the final product, **2-Bromo-4-fluoro-6-methylbenzonitrile**.

Chemical Reactivity and Strategic Applications

The utility of **2-Bromo-4-fluoro-6-methylbenzonitrile** as a synthetic intermediate stems from the orthogonal reactivity of its functional groups.



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Caption: Key reaction pathways for synthetic diversification.

- **Cross-Coupling Reactions (at the Bromine site):** The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups, making it a cornerstone reaction in modern drug discovery for building molecular complexity.[2] The electron-withdrawing nature of the adjacent nitrile group can facilitate these reactions.
- **Transformations of the Nitrile Group:**
 - **Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding 2-bromo-4-fluoro-6-methylbenzoic acid, a precursor for amides and esters.
 - **Reduction:** The nitrile can be reduced to a primary amine (2-bromo-4-fluoro-6-methylbenzylamine) using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation. This introduces a basic center, which is often critical for receptor binding and improving solubility.
- **Role in Drug Discovery:** The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity.[1] This compound provides a pre-fluorinated scaffold. The bromine allows for diversification via cross-coupling, while the nitrile and methyl groups can be further functionalized or used to occupy specific pockets in a biological target. This trifecta of

functionalities makes it an ideal starting point for generating libraries of novel compounds for high-throughput screening.^{[2][5]}

Safety, Handling, and Storage

As a halogenated aromatic nitrile, **2-Bromo-4-fluoro-6-methylbenzonitrile** requires careful handling. Safety protocols should be established based on data from structurally similar compounds.

Table 3: GHS Hazard Information (Inferred)

Hazard Class	Statement	Source
Acute Toxicity	H302: Harmful if swallowed.	^{[6][7]}
H312: Harmful in contact with skin.	^{[6][7]}	
H332: Harmful if inhaled.	^{[6][7]}	
Skin Corrosion/Irritation	H315: Causes skin irritation.	^{[6][7]}
Eye Damage/Irritation	H319: Causes serious eye irritation.	^{[6][7]}
STOT - Single Exposure	H335: May cause respiratory irritation.	^{[6][7]}

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.^{[7][8]}
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.^{[2][7]}
- Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contamination occurs.^{[2][7]}
- Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is required.^{[7][9]}

Storage Recommendations

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8]
- For optimal stability, store at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen).[2]
- Protect from light and moisture to prevent degradation.[2]

Conclusion

2-Bromo-4-fluoro-6-methylbenzonitrile is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its value lies in the orthogonal reactivity of its bromo and nitrile functionalities, coupled with the advantageous physicochemical properties imparted by the fluoro and methyl groups. While specific experimental data for this exact isomer remains sparse, its chemical behavior can be confidently predicted from established principles and data from close analogs. For research and development teams in pharmaceuticals and materials science, this compound represents a versatile platform for the efficient construction of novel and diverse molecular architectures.

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